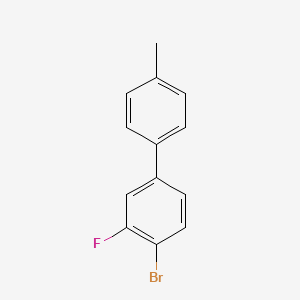
tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group and an ethynylcyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base.
Attachment of the ethynylcyclobutyl moiety: This can be done through a coupling reaction using ethynylcyclobutyl bromide and a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions can target the piperazine ring or the ethynyl group.
Substitution: The tert-butyl group can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alkanes or amines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology : It may serve as a ligand in the study of receptor-ligand interactions. Medicine Industry : The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Comparison:
- tert-butyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate is unique due to the presence of the ethynylcyclobutyl moiety, which imparts distinct chemical reactivity and potential biological activity.
- tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate and tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate differ in their substituents, leading to variations in their chemical and biological properties.
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has an ester group, which can influence its reactivity and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2680543-21-7 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



